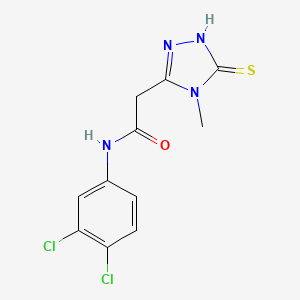
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide, also known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research. DCTA is a thiol-containing compound that has been synthesized using various methods.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a potential anticancer agent. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit potent inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and glaucoma.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biochemical pathways. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in the regulation of neurotransmitters, carbonic anhydrase, and tumor growth. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has also been found to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has various advantages and limitations for lab experiments. One of the advantages of using N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is its ability to inhibit the activity of enzymes involved in various biochemical pathways, making it a potential candidate for drug development. However, one of the limitations of using N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is its toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the research of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide. One of the future directions is to investigate its potential as an anticancer agent. Studies have shown that N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide exhibits potent inhibitory activity against cancer cells, and further research may lead to the development of new cancer treatments. Another future direction is to investigate the use of N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide as a ligand in the synthesis of metal complexes. This may lead to the development of new materials with unique properties for various applications.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide is a chemical compound that has various scientific research applications, including its use as a ligand in the synthesis of metal complexes, as an inhibitor of enzymes, and as a potential anticancer agent. N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide has been found to exhibit potent inhibitory activity against enzymes involved in various biochemical pathways, making it a potential candidate for drug development. However, its toxicity may limit its use in vivo. Further research on N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide may lead to the development of new materials and drugs for various applications.
合成法
N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 5-mercapto-4-methyl-1,2,4-triazole-3-acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dichlorophenyl)-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetamide.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-17-9(15-16-11(17)19)5-10(18)14-6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYWRFWBPGTZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

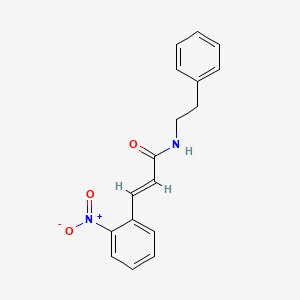
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)

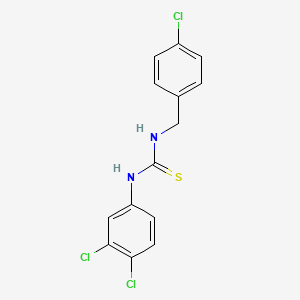
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
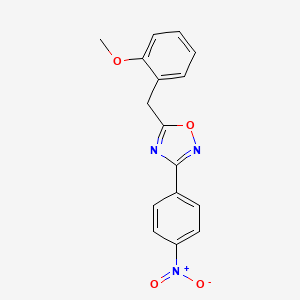
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)
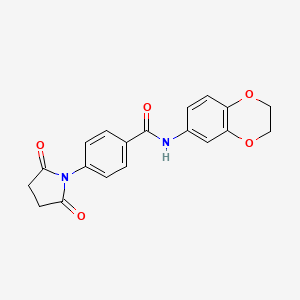
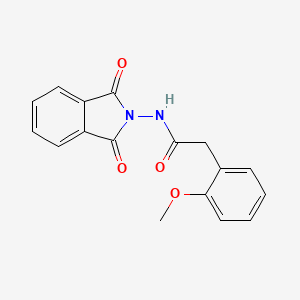
![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)


![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)